

# Application Notes & Protocols for ZYF0033 in a Humanized Mouse Model

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## Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

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## Introduction

**ZYF0033** is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a crucial negative regulator of T-cell activation.<sup>[1][2][3]</sup> By inhibiting HPK1, **ZYF0033** has been shown to enhance anti-tumor immune responses, leading to increased proliferation and activation of T-cells and greater infiltration of immune cells into the tumor microenvironment in preclinical syngeneic mouse models.<sup>[1][2]</sup> To evaluate the efficacy and mechanism of action of **ZYF0033** in a system that more closely mimics the human immune system, the use of humanized mouse models is an essential next step.

This document provides detailed application notes and protocols for preclinical studies of **ZYF0033** utilizing a humanized mouse model engrafted with human hematopoietic stem cells (Hu-HSC). These models provide a long-term, stable reconstitution of a multi-lineage human immune system, making them ideal for studying the effects of immunomodulatory agents like **ZYF0033** on human immune cells in an in vivo setting.

## Quantitative Data Summary

The following tables represent expected outcomes from a study evaluating **ZYF0033** in a Hu-HSC mouse model bearing a human tumor xenograft.

Table 1: **ZYF0033** Efficacy on Tumor Growth

Treatment Group	N	Mean Tumor Volume (Day 21) (mm <sup>3</sup> )	Standard Deviation	% Tumor Growth Inhibition (TGI)
Vehicle Control	10	1250	150	-
ZYF0033 (25 mg/kg)	10	750	120	40%
ZYF0033 (50 mg/kg)	10	450	100	64%
Anti-PD-1	10	600	130	52%
ZYF0033 (50 mg/kg) + Anti-PD-1	10	200	80	84%

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group	% CD8+ of CD45+	% CD4+ of CD45+	CD8+/CD4+ Ratio	% Ki67+ of CD8+	% Granzyme B+ of CD8+
Vehicle Control	15	30	0.5	10	15
ZYF0033 (50 mg/kg)	35	25	1.4	40	50
Anti-PD-1	30	28	1.1	35	45
ZYF0033 (50 mg/kg) + Anti-PD-1	50	20	2.5	65	75

Table 3: Cytokine Levels in Peripheral Blood

Treatment Group	IFN- $\gamma$ (pg/mL)	TNF- $\alpha$ (pg/mL)	IL-2 (pg/mL)
Vehicle Control	50	80	20
ZYF0033 (50 mg/kg)	250	180	100
Anti-PD-1	200	150	80
ZYF0033 (50 mg/kg) + Anti-PD-1	500	350	200

## Experimental Protocols

### Protocol 1: Generation of Hu-HSC Humanized Mice

Objective: To create immunodeficient mice with a reconstituted human immune system.

Materials:

- NOD-scid IL2R $\gamma$ null (NSG) mice (6-8 weeks old)
- Human CD34+ Hematopoietic Stem Cells (HSCs)
- Busulfan (or other myeloablative agent)
- Sterile PBS
- Flow cytometry antibodies (for chimerism analysis)

Procedure:

- Myeloablation: Condition NSG mice with a sublethal dose of busulfan to create space in the bone marrow for human HSC engraftment.
- HSC Injection: 24 hours post-conditioning, inject  $1-2 \times 10^5$  human CD34+ HSCs intravenously into each mouse.
- Engraftment Period: House the mice in a sterile environment for 12-16 weeks to allow for the development and maturation of a multi-lineage human immune system.

- Chimerism Monitoring: At 12 weeks post-injection, collect peripheral blood and perform flow cytometry to determine the percentage of human CD45+ cells. A chimerism level of >25% is considered successful engraftment.

## Protocol 2: Tumor Xenograft Implantation and ZYF0033 Treatment

Objective: To establish a human tumor model and evaluate the anti-tumor efficacy of **ZYF0033**.

Materials:

- Hu-HSC mice with successful engraftment
- Human cancer cell line (e.g., A549 lung carcinoma)
- Matrigel
- **ZYF0033**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers

Procedure:

- Tumor Implantation: Subcutaneously implant  $5 \times 10^6$  A549 cells mixed with Matrigel into the flank of each Hu-HSC mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment Initiation: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (as described in Table 1).
- Drug Administration: Administer **ZYF0033** or vehicle control orally, once daily. For combination therapy, administer anti-PD-1 antibody intraperitoneally twice a week.

- Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize mice and collect tumors and blood for further analysis.

## Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment.

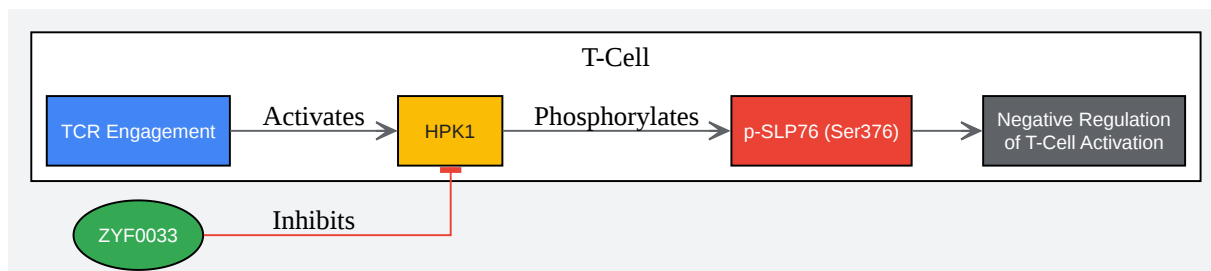
Materials:

- Excised tumors
- Collagenase D, DNase I
- RPMI-1640 medium
- 70 µm cell strainers
- FACS buffer (PBS + 2% FBS)
- Human-specific antibodies for flow cytometry (e.g., CD45, CD3, CD4, CD8, Ki67, Granzyme B)

Procedure:

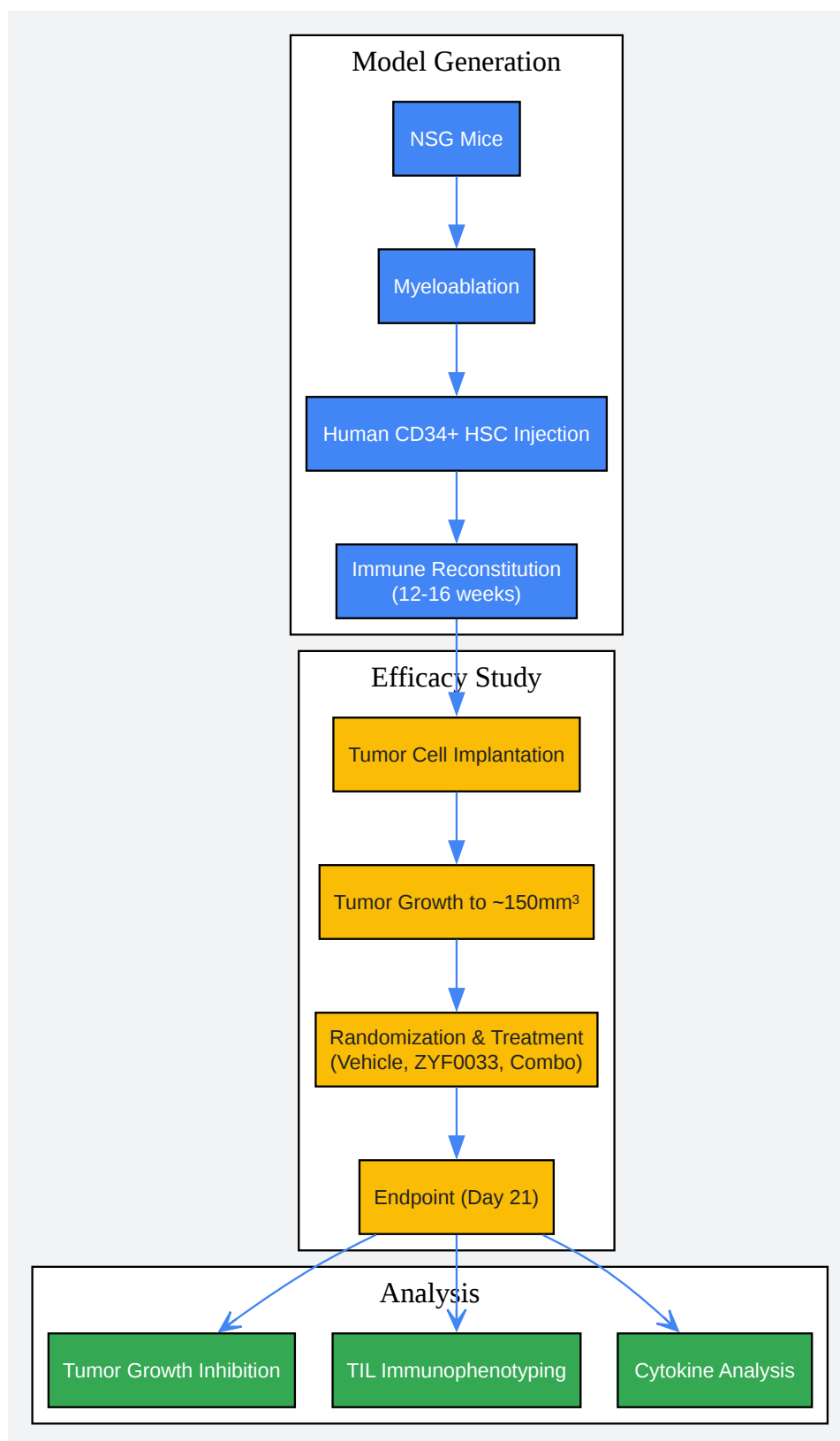
- Tumor Digestion: Mince the excised tumors and digest with Collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C to create a single-cell suspension.
- Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to remove debris.
- Red Blood Cell Lysis: If necessary, perform red blood cell lysis.
- Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against human immune cell markers. Include a viability dye to exclude dead cells.
- Flow Cytometry: Acquire data on a flow cytometer and analyze the proportions of different immune cell subsets as outlined in Table 2.

## Visualizations



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Caption: **ZYF0033** inhibits HPK1, preventing downstream negative regulation of T-cell activation.



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